molecular formula C24H32N4O2 B2847068 N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-ethylphenyl)oxalamide CAS No. 922064-51-5

N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-ethylphenyl)oxalamide

Cat. No. B2847068
M. Wt: 408.546
InChI Key: CLLSGVNYTPZZDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-ethylphenyl)oxalamide is a useful research compound. Its molecular formula is C24H32N4O2 and its molecular weight is 408.546. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-ethylphenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-ethylphenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

One area of significant interest is the development of novel anticancer agents. For instance, compounds with similar structural features have been investigated for their potent topoisomerase I-targeting activity and cytotoxicity. Studies have shown that certain analogues exhibit strong antitumor activities in various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment. These investigations include the synthesis and pharmacological screening of derivatives, aiming to understand their mechanism of action and optimize their anticancer efficacy (Ruchelman et al., 2004; Fang et al., 2016).

Neurological Research

Another focus area involves the study of receptor antagonists, where compounds similar to N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-ethylphenyl)oxalamide play a role in neurological research. These substances have been used to investigate the role of orexin receptors in sleep modulation, demonstrating how blockade of certain receptors can affect sleep patterns in animal models. This research provides insights into the potential therapeutic applications of receptor antagonists in treating sleep disorders (Dugovic et al., 2009).

Synthesis and Molecular Design

The exploration of synthetic routes and molecular design is another critical research domain. Studies have described the synthesis of related compounds and their potential biological applications, ranging from the development of organic light-emitting devices to the creation of novel pharmacological agents. These research efforts are geared towards understanding the structural requirements for biological activity and developing more effective and selective agents (Luo et al., 2015).

properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(4-ethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O2/c1-5-17-8-11-20(12-9-17)26-24(30)23(29)25-16-22(27(2)3)19-10-13-21-18(15-19)7-6-14-28(21)4/h8-13,15,22H,5-7,14,16H2,1-4H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLSGVNYTPZZDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-ethylphenyl)oxalamide

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